Hafnium, tetrakis(diethylamino)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium tetrachloride with diethylamine in an inert atmosphere. The reaction proceeds as follows:

HfCl4+4(CH3CH2)2NH→Hf[N(CH3CH2)2]4+4HCl

This reaction is carried out in an organic solvent with a water content of 100 ppm or less to ensure high purity of the product .

Industrial Production Methods: In industrial settings, the production of hafnium, tetrakis(diethylamino)- involves large-scale reactions under controlled conditions to maintain the purity and yield of the compound. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions: Hafnium, tetrakis(diethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxygen or moisture to form hafnium oxide.

Substitution: The diethylamino ligands can be replaced by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or moisture at elevated temperatures.

Substitution: Requires the presence of strong nucleophiles or electrophiles under controlled conditions.

Major Products:

Hafnium Oxide (HfO₂): Formed during oxidation reactions, widely used in semiconductor applications.

Applications De Recherche Scientifique

Synthesis and Properties

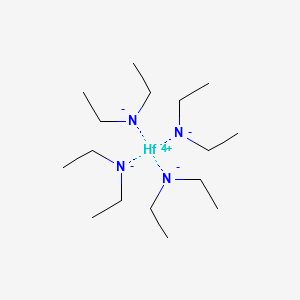

The synthesis of hafnium, tetrakis(diethylamino)- typically involves the reaction of hafnium chloride with diethylaminolithium in an inert organic solvent. This process yields high-purity products essential for advanced applications. The compound exhibits a tetrahedral geometry with a central hafnium atom coordinated to four diethylamino groups, which contributes to its volatility and thermal stability—key properties for its use in atomic layer deposition (ALD) processes .

Thin Film Deposition

One of the primary applications of hafnium, tetrakis(diethylamino)- is in the field of thin film deposition, particularly in ALD processes. The compound serves as a precursor for depositing hafnium oxide (HfO₂) films, which are critical for various electronic devices, including:

- Semiconductor Manufacturing : HfO₂ films are used as high-k dielectrics in transistors, enabling smaller device sizes and improved performance.

- Optoelectronic Devices : The compound aids in producing thin films for optical coatings and sensors.

The ALD process allows for precise control over film thickness and uniformity, making it essential for high-performance applications .

Chemical Vapor Deposition (CVD)

In addition to ALD, hafnium, tetrakis(diethylamino)- is also utilized in chemical vapor deposition techniques. CVD processes benefit from the compound's ability to form stable hafnium-based films at relatively low temperatures, which is advantageous for substrates sensitive to heat .

Hafnium Oxide Gate Insulation Films

A notable case study involved the production of hafnium oxide gate insulation films using hafnium, tetrakis(diethylamino)- as a precursor. Researchers demonstrated that the compound could produce high-quality HfO₂ films with excellent dielectric properties suitable for advanced transistor technologies. The study highlighted the importance of controlling deposition parameters to achieve desired electrical characteristics .

Semiconductor Layer Formation

Another investigation focused on the use of hafnium, tetrakis(diethylamino)- in forming semiconductor layers for photovoltaic applications. The study reported successful deposition of uniform HfO₂ layers that enhanced the efficiency of solar cells by improving charge carrier mobility and reducing recombination losses .

Mécanisme D'action

The mechanism of action of hafnium, tetrakis(diethylamino)- primarily involves its role as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. During these processes, the compound undergoes thermal decomposition or reacts with co-reactants (e.g., oxygen or water) to form hafnium oxide films. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Hafnium, tetrakis(diethylamino)- can be compared with other similar compounds such as:

Tetrakis(dimethylamino)hafnium(IV): Similar in structure but with dimethylamino ligands instead of diethylamino ligands.

Tetrakis(ethylmethylamino)hafnium(IV): Contains mixed ethyl and methyl groups in the ligands, offering different reactivity and deposition properties.

Hafnium(IV) tert-butoxide: Another hafnium precursor used in deposition processes, but with tert-butoxide ligands, which may provide different film properties and deposition rates.

These comparisons highlight the uniqueness of hafnium, tetrakis(diethylamino)- in terms of its specific ligand structure and its suitability for high-precision deposition processes in the semiconductor industry.

Activité Biologique

Hafnium tetrakis(diethylamino)- (often abbreviated as TDMAH) is a compound widely used in the field of materials science, particularly in atomic layer deposition (ALD) for the fabrication of hafnium oxide (HfO₂) thin films. This article discusses its biological activity, synthesis methods, applications, and safety considerations, drawing from various research studies and findings.

Chemical Structure and Properties

Hafnium tetrakis(diethylamino)- has the chemical formula and is characterized by its tetravalent hafnium atom coordinated to four diethylamino groups. This structure contributes to its volatility and reactivity, making it suitable as a precursor in ALD processes for high-quality thin films.

Biological Activity Overview

While the primary application of TDMAH is in semiconductor manufacturing, its biological activity has been investigated with respect to toxicity and environmental impact. The following sections summarize key findings related to its biological activity.

Toxicity Studies

- Cytotoxicity : Studies have shown that hafnium compounds can exhibit cytotoxic effects on various cell lines. For instance, exposure to HfO₂ nanoparticles has been linked to oxidative stress and cellular damage in human lung cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis or necrosis in high concentrations .

- Environmental Impact : Hafnium compounds, including TDMAH, can pose risks to aquatic life. Research indicates that hafnium ions can accumulate in organisms, leading to potential bioaccumulation and biomagnification within food chains. This aspect raises concerns regarding the environmental safety of hafnium-based materials .

Synthesis Methods

The synthesis of hafnium tetrakis(diethylamino)- typically involves the reaction of hafnium chloride with diethylamine in an inert atmosphere. The resulting compound is purified through distillation under reduced pressure. This method ensures high purity and yield, critical for its application as an ALD precursor.

Applications in Materials Science

Hafnium tetrakis(diethylamino)- is primarily utilized in:

- Atomic Layer Deposition (ALD) : It serves as a precursor for depositing HfO₂ thin films, which are crucial for advanced semiconductor devices due to their high dielectric constant and thermal stability.

- Nanocomposites : TDMAH is used to fabricate polymer-derived ceramic nanocomposites, enhancing material properties such as mechanical strength and thermal resistance .

Case Studies

- ALD of HfO₂ Films : A study demonstrated the successful deposition of HfO₂ thin films using TDMAH at varying temperatures. The films exhibited excellent uniformity and controlled thickness, essential for applications in microelectronics .

- Toxicological Assessment : In a comparative study on the cytotoxic effects of various metal oxides, HfO₂ nanoparticles derived from TDMAH were found to induce significant oxidative stress in human fibroblast cells at concentrations above 100 µg/mL .

Table 1: Summary of Biological Effects of Hafnium Compounds

Propriétés

IUPAC Name |

diethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-55-6 | |

| Record name | Hafnium, tetrakis(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(diethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.